![molecular formula C18H27N5OS B5508462 N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)

N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

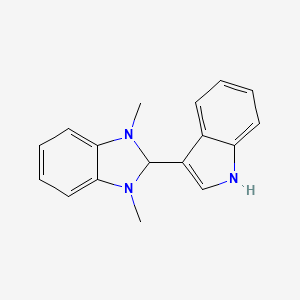

The synthesis of complex molecules involving piperidine structures and triazole rings, similar to the compound , often employs multi-step reactions. For instance, asymmetric synthesis techniques have been used to create 2-(1-aminoalkyl) piperidines through reduction and hydrogenolysis processes, which could be analogous to the synthesis of our compound (Froelich et al., 1996). Additionally, 1,3-dipolar cycloaddition reactions have been employed for the synthesis of related N,N-dibenzyl compounds, suggesting a potential pathway for creating the triazole portion of the molecule (Younas, Hallaoui, & Alami, 2014).

Molecular Structure Analysis

X-ray diffraction studies have been crucial in determining the molecular structures of compounds with piperidinyl groups, revealing specific conformations such as chair conformations of piperidine rings. This method has provided detailed insights into the geometry around sulfur atoms and the presence of inter- and intramolecular hydrogen bonds in related compounds (Naveen et al., 2015).

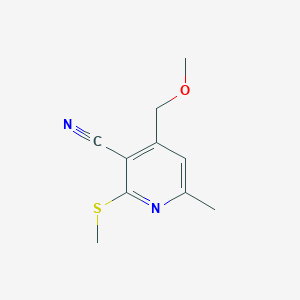

Chemical Reactions and Properties

Research on related chemical structures includes the exploration of Bohlmann-Rahtz heteroannulation reactions, which could potentially be applied to the synthesis of derivatives of our compound. These reactions are known for their regiocontrol and efficiency in creating complex heterocyclic structures (Bagley et al., 2005).

Applications De Recherche Scientifique

Asymmetric Synthesis Techniques

Researchers have developed asymmetric synthesis techniques for creating a series of 2-(1-aminoalkyl) piperidines, leveraging compounds like (-)-2-cyano-6-phenyloxazolopiperidine. These methods involve reductions and hydrogenolysis to produce diamines and substituted diamino alcohols, crucial for medicinal chemistry applications (Froelich et al., 1996).

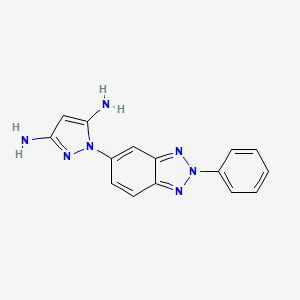

Antimicrobial Activity

A study on quinoline derivatives carrying 1,2,3-triazole moiety revealed the synthesis of derivatives starting from 4-methoxyaniline. These compounds demonstrated moderate to very good antibacterial and antifungal activities, highlighting their potential in treating infections (Thomas et al., 2010).

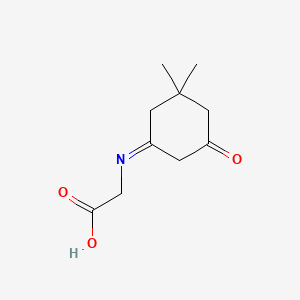

Novel Compound Synthesis

The synthesis and characterization of novel compounds, such as 1,3-Dithiolane compounds, have been documented. These compounds are synthesized through condensation reactions and characterized by NMR spectroscopy and X-ray diffractions, offering new avenues for drug development and material science (Zhai Zhi-we, 2014).

Receptor Binding and Activity

Research into the selective binding and activity at sigma(1) receptors of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives has provided insights into their potential therapeutic applications. These compounds exhibit promising sigma(1) ligand properties and antiproliferative activity, suggesting their utility in tumor research and therapy (Berardi et al., 2005).

Antidepressant-like Activity

Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as "biased agonists" of serotonin 5-HT1A receptors, displaying robust antidepressant-like activity. This signifies their potential in addressing mental health disorders, with a focus on ERK1/2 phosphorylation-preference indicating a novel mechanism of action (Sniecikowska et al., 2019).

Propriétés

IUPAC Name |

1-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-thiophen-2-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5OS/c1-21(2)13-16-19-20-18(22(16)3)14-8-10-23(11-9-14)17(24)7-6-15-5-4-12-25-15/h4-5,12,14H,6-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOVDUHKJPQISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCN(CC2)C(=O)CCC3=CC=CS3)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)

![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)

![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)